molecular formula C24H27N5O2 B14963346 1-(2-Methoxy-5-methylphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B14963346
M. Wt: 417.5 g/mol
InChI Key: RHGQCOFPBCVSOL-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea moiety linked to a methoxy-methylphenyl group and a piperidinyl-pyridazinyl-phenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxy-methylphenyl and piperidinyl-pyridazinyl-phenyl intermediates, followed by their coupling through urea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of nitro groups may produce corresponding anilines.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the urea and piperidinyl-pyridazinyl-phenyl moieties.

    2-Methoxy-5-methylphenol: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C24H27N5O2/c1-17-9-11-22(31-2)21(15-17)26-24(30)25-19-8-6-7-18(16-19)20-10-12-23(28-27-20)29-13-4-3-5-14-29/h6-12,15-16H,3-5,13-14H2,1-2H3,(H2,25,26,30)

InChI Key

RHGQCOFPBCVSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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